molecular formula Si8 B14430267 CID 58301355

CID 58301355

Katalognummer: B14430267
Molekulargewicht: 224.68 g/mol
InChI-Schlüssel: KFTQVXQZSVUUNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 58301355 is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 58301355 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, controlled temperatures, and specific reaction times to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

CID 58301355 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

CID 58301355 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: It is used in the study of biological pathways and as a tool in molecular biology experiments.

    Medicine: It has potential therapeutic applications and is used in drug development and testing.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 58301355 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The exact molecular targets and pathways involved vary depending on the specific application and biological system.

Vergleich Mit ähnlichen Verbindungen

CID 58301355 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 91854789: Known for its similar structure and applications in biological research.

    CID 89532783: Used in medicinal chemistry and drug development.

    CID 146114: Applied in various industrial processes and chemical reactions.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of related chemical compounds.

Eigenschaften

Molekularformel

Si8

Molekulargewicht

224.68 g/mol

InChI

InChI=1S/Si8/c1-7(2,3)8(4,5)6

InChI-Schlüssel

KFTQVXQZSVUUNW-UHFFFAOYSA-N

Kanonische SMILES

[Si][Si]([Si])([Si])[Si]([Si])([Si])[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.